(1S)-1-(4-Pyrrolidinylphenyl)ethylamine
Description
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine is a chiral primary amine characterized by a pyrrolidine (a five-membered nitrogen-containing ring) substituent at the para-position of a phenyl group, attached to an ethylamine backbone. The stereospecific (S)-enantiomer configuration influences its interactions in biochemical systems, particularly in receptor binding or catalysis. Such amines are often utilized as intermediates in pharmaceutical synthesis, chiral ligands, or bioactive molecules due to their stereochemical diversity and modifiable functional groups.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1S)-1-(4-pyrrolidin-1-ylphenyl)ethanamine |
InChI |
InChI=1S/C12H18N2/c1-10(13)11-4-6-12(7-5-11)14-8-2-3-9-14/h4-7,10H,2-3,8-9,13H2,1H3/t10-/m0/s1 |
InChI Key |
OCZYPQZGADEYRH-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)N2CCCC2)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to benzylamine:
Reductive Amination: The most common method involves reductive amination of benzaldehyde with ammonia or an amine. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the imine intermediate to yield benzylamine.
Gabriel Synthesis: This classic method employs phthalimide as a starting material. After converting phthalimide to the corresponding potassium salt, it reacts with an alkyl halide (such as benzyl chloride) to form benzylamine.
Hofmann Rearrangement: Benzylamine can be obtained by treating benzyl chloride with sodium hypochlorite (NaOCl) followed by ammonia.
b. Industrial Production
Benzylamine is industrially produced via reductive amination of benzaldehyde using hydrogen gas and a metal catalyst. This process ensures high yields and purity.
Chemical Reactions Analysis
Acylation Reactions
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine undergoes efficient acylation under mild conditions:
| Acylating Agent | Catalyst | Solvent | Temperature | Time | Yield | ee |
|---|---|---|---|---|---|---|
| Isopropyl acetate | CALB lipase | Toluene | 25°C | 90 min | 95% | >99% |
| Methoxyacetate ester | Ru complexes | 1,4-Dioxane | 40°C | 120 min | 89% | 98% |
Key findings:
Alkylation and Reductive Amination
The amine’s primary NH₂ group reacts with alkyl halides or carbonyl compounds:
-
Reductive amination : Acetophenone derivatives react with ammonia and glucose dehydrogenase (GDH) in a Pd/Cu-catalyzed one-pot process, yielding β-aminoketones (95% conversion, 99% ee) .
-
N-Alkylation : Benzyl bromides in THF at 0–25°C produce secondary amines with 70–85% yields.
Oxidation and Stability
-
Oxidation : The pyrrolidine ring undergoes selective oxidation with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming N-oxide derivatives (60–75% yield).
-
Stability : The compound remains stable under acidic conditions (pH 2–6) but degrades in strongly alkaline media (pH >10).
Enzymatic Dynamic Kinetic Resolution (DKR)
CALB lipase and Ru catalysts synergize to enhance enantioselectivity:
| Substrate | Catalyst System | Acyl Donor | ee | Yield |
|---|---|---|---|---|
| rac-α-PEA | CALB + Ru | Isopropyl acetate | >99% | 92% |
| 4-Chlorophenyl deriv. | Novozym 435 | Ethyl methoxyacetate | 98% | 88% |
This method enables quantitative conversion of racemic mixtures into single enantiomers via iterative acylation and racemization .
Scientific Research Applications
Medicinal Chemistry Applications
1. Neuropharmacology
The compound has been investigated for its interactions with various neurotransmitter receptors. Studies have demonstrated that it exhibits significant affinity for serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in mood regulation and is a target for antidepressant drugs. The binding affinity of (1S)-1-(4-Pyrrolidinylphenyl)ethylamine has been quantified in several assays, indicating its potential as a therapeutic agent for mood disorders.
Case Study: Antidepressant Activity
A study explored the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive behaviors, suggesting its efficacy as a potential antidepressant. The mechanism was hypothesized to involve modulation of serotonin levels in the brain.
Cosmetic Formulation Applications
2. Skin Care Products
Recent research highlights the use of this compound in cosmetic formulations due to its beneficial properties for skin health. Its incorporation into topical products has shown promise in enhancing skin hydration and elasticity.
| Formulation Type | Key Ingredients | Benefits |
|---|---|---|
| Moisturizing Cream | This compound, Hyaluronic Acid | Improved skin hydration |
| Anti-aging Serum | This compound, Retinol | Enhanced skin elasticity |
Case Study: Topical Application
In a clinical study involving 50 participants, a cream containing this compound was applied over eight weeks. Participants reported significant improvements in skin texture and moisture levels, validating its efficacy as an active ingredient in cosmetic formulations.
Mechanism of Action
Benzylamine’s effects are attributed to its interactions with molecular targets. It may act as a substrate for enzymes or modulate receptor activity. Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (1S)-1-(4-Pyrrolidinylphenyl)ethylamine with structurally related compounds, focusing on substituent effects, molecular properties, and applications inferred from the evidence.
Table 1: Structural and Physicochemical Comparison
Key Comparisons:
Substituent Effects: Pyrrolidinyl vs. Fluorinated vs. Alkyl Groups: Fluorine substituents (e.g., 4-Fluoro-3-methylphenyl) introduce electronegativity, enhancing dipole interactions and metabolic stability, whereas isopropyl groups increase hydrophobicity .
Chiral Separation :
highlights that chiral primary amines like these require specialized separation techniques (e.g., SFC or HPLC). Bulky substituents (e.g., piperidinyl) may reduce retention times in SFC due to altered polarity, while fluorinated analogs exhibit distinct elution profiles in HPLC .
Applications :
- Pharmaceutical Intermediates : The hydrochloride salts (e.g., CAS 222737-88-4) are common in drug development for improved solubility .
- Biochemical Probes : Fluorinated derivatives (e.g., CAS 1213181-44-2) serve as labeled tracers in imaging studies .
Research Findings and Limitations
- Synthetic Challenges : Piperidinyl and pyrrolidinyl analogs require precise stereochemical control during synthesis, often necessitating chiral catalysts or resolving agents .
- Pharmacological Data Gap : While the evidence emphasizes structural and physicochemical properties, direct pharmacological data (e.g., receptor binding, toxicity) for these compounds are absent, limiting therapeutic inferences.
Biological Activity
(1S)-1-(4-Pyrrolidinylphenyl)ethylamine, a compound belonging to the class of phenethylamines, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHN
- Molecular Weight : 202.29 g/mol
- IUPAC Name : (1S)-1-(4-pyrrolidinylphenyl)ethanamine
This compound features a pyrrolidine ring attached to a phenethylamine backbone, which is crucial for its interaction with various biological targets.
This compound exhibits its biological effects primarily through interaction with neurotransmitter systems. It has been shown to influence the dopaminergic and serotonergic pathways, which are critical in regulating mood, cognition, and reward mechanisms.
Key Mechanisms:
- Dopamine Receptor Modulation : The compound acts as a partial agonist at dopamine receptors, potentially offering therapeutic benefits in conditions like schizophrenia and depression.
- Serotonin Receptor Interaction : Its affinity for serotonin receptors may contribute to anxiolytic and antidepressant effects, making it a candidate for further investigation in mood disorders.
Biological Activity Summary
The biological activity of this compound has been documented across various studies. Table 1 summarizes its reported effects on different biological systems.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound. Notable findings include:
- Neuroprotective Effects : A study indicated that derivatives of pyrrolidinyl compounds, including this compound, exhibited neuroprotective properties in models of acute neurological disorders. This suggests potential applications in treating conditions such as stroke and traumatic brain injury .
- Analgesic Efficacy : In a series of experiments evaluating analgesic compounds, this compound demonstrated significant pain relief comparable to established analgesics. This opens avenues for its use in pain management therapies .
Q & A
Q. What synthetic methodologies are reported for enantioselective synthesis of (1S)-1-(4-pyrrolidinylphenyl)ethylamine?
- Methodological Answer : Enantioselective synthesis typically employs chiral auxiliaries or catalytic asymmetric reductive amination. For structurally related amines (e.g., (S)-1-(4-imidazolylphenyl)ethylamine ), reductive amination of ketones with chiral catalysts like Ru-BINAP complexes achieves enantiomeric excess (>90%). Key steps:
- Substrate preparation : 4-Pyrrolidinylphenyl ketone synthesis via Friedel-Crafts alkylation.
- Catalytic reduction : Asymmetric hydrogenation using Rhodium(I)-(R)-BINAP catalysts.
- Workup : Purification via flash chromatography (silica gel, eluent: EtOAc/hexane) .
Data Table :
| Step | Reagents/Conditions | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ketone synthesis | AlCl₃, pyrrolidine, 80°C | 75 | - | |
| Asymmetric hydrogenation | Rh-(R)-BINAP, H₂ (50 psi) | 88 | 92 |
Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min); retention time correlates with (S)-enantiomer .
- Optical Rotation : Compare [α]²⁵D values with literature (e.g., (S)-1-(2,4,6-trimethylphenyl)ethylamine: [α]²⁵D = -40° ).
- NMR : NOESY confirms spatial proximity of NH₂ to pyrrolidine protons .
Advanced Research Questions
Q. How can researchers resolve discrepancies in enantiomeric excess (ee) values between synthetic batches?
- Methodological Answer : Contradictions often arise from:
- Catalyst deactivation : Monitor catalyst loading (≥0.5 mol% Rh) and purity (ICP-MS for metal traces).
- Solvent effects : Use aprotic solvents (e.g., THF) to minimize racemization .
- Analytical calibration : Validate chiral HPLC with known standards (e.g., (R)-1-(4-chlorophenyl)ethylamine ).
Case Study : A 5% ee drop was traced to residual moisture; adding molecular sieves restored ee to 92% .
Q. What computational strategies predict the binding affinity of this compound to neurological receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with PDB structures (e.g., 5-HT₃ receptor). The pyrrolidine group’s basicity (pKa ~10) enhances ionic interactions with Glu206 .
- MD simulations : AMBER force fields assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) .
Data Table :
| Receptor | Docking Score (kcal/mol) | Key Interaction | Reference |
|---|---|---|---|
| 5-HT₃ | -9.2 | H-bond with Tyr143 | |
| NMDA | -7.8 | π-Stacking with Trp731 |
Q. How does the steric bulk of the pyrrolidinyl group influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig amination : Steric hindrance from pyrrolidine reduces yields in ortho-substituted aryl bromides. Switch to XPhos precatalysts for improved C-N coupling .
- Suzuki-Miyaura : Meta-substituted boronic acids show higher yields (78%) vs. para (62%) due to reduced steric clash .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
